molecular formula C14H15Cl2NO3 B2794627 Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate CAS No. 349616-92-8

Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate

Cat. No.: B2794627
CAS No.: 349616-92-8
M. Wt: 316.18
InChI Key: PJYQRGXTXWSQAU-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate (CAS 349616-92-8) is a piperidine-based chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C14H15Cl2NO3 and a molecular weight of 316.18 g/mol , this compound serves as a versatile synthetic intermediate. Its structure features a piperidine ring substituted at the nitrogen with a 3,4-dichlorobenzoyl group and at the 4-position with a methyl ester, providing two distinct sites for further chemical modification . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. The primary research value of this compound lies in its role as a precursor in the synthesis of more complex molecules for biological testing. Recent scientific literature highlights the importance of similar 3,4-dichlorobenzoyl-containing compounds in drug discovery efforts. For instance, anthranilic acid derivatives incorporating the 3,4-dichlorobenzoyl motif have been investigated as potent inhibitors of MabA (FabG1), a essential enzyme in the FAS-II system responsible for mycolic acid biosynthesis in Mycobacterium tuberculosis , highlighting the potential of this chemical series in the development of novel antitubercular agents . Furthermore, structure-activity relationship (SAR) studies frequently utilize such advanced intermediates to explore and optimize pharmacological properties, including potency, selectivity, and metabolic stability . Researchers value this compound for its utility in constructing molecular libraries and its potential application in hit-to-lead optimization campaigns, particularly in projects targeting neurological disorders and infectious diseases.

Properties

IUPAC Name

methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c1-20-14(19)9-4-6-17(7-5-9)13(18)10-2-3-11(15)12(16)8-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYQRGXTXWSQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate typically involves the reaction of 3,4-dichlorobenzoyl chloride with piperidine-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with three structurally related piperidine derivatives, highlighting substituent effects on physicochemical and functional properties.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Name Substituent on Piperidine N Ester Group Key Functional Groups Notable Properties Evidence Reference
Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate 3,4-Dichlorobenzoyl Methyl Benzoyl, ester High lipophilicity, electron-withdrawing substituents N/A
Methyl 1-[(3,4-difluorophenyl)methyl]piperidine-4-carboxylate (3,4-Difluorophenyl)methyl Methyl Benzyl, ester Discontinued; smaller halogen substituents
Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate 2-Phenylethyl, propanoylamino Methyl Amide, ester Hydrogen-bonding capability
Ethyl 4-(4-chlorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate (4-Methylphenyl)methyl Ethyl Sulfonyl, ester Enhanced steric bulk, sulfonyl group

Substituent Effects on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichlorobenzoyl group in the target compound provides stronger electron-withdrawing effects compared to the 3,4-difluorophenyl group in the analog from . In contrast, the sulfonyl group in the ethyl ester analog () introduces strong electron-withdrawing effects and hydrogen-bond acceptor capacity, which could alter solubility and crystallinity .
  • Ester Group Variations :

    • Methyl esters (target compound and analogs) are generally more susceptible to hydrolysis than ethyl esters (), which may impact metabolic stability. Ethyl esters, however, often exhibit higher lipophilicity, favoring passive diffusion across biological membranes .
  • This contrasts with the target compound’s benzoyl group, which lacks hydrogen-bond donors .

Implications of Discontinued Status

Fluorine’s smaller size and higher electronegativity may reduce steric hindrance but could also lead to undesired metabolic pathways or weaker target binding compared to chlorine .

Crystallographic and Database Insights

The Cambridge Structural Database (CSD) () serves as a critical resource for comparing crystal structures of piperidine derivatives. For instance, sulfonyl-containing analogs () may exhibit distinct hydrogen-bonding networks or packing efficiencies due to their functional groups, which can be systematically analyzed using tools like graph set analysis () .

Biological Activity

Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The compound features a piperidine ring substituted with a dichlorobenzoyl group, which is critical for its interaction with biological targets.

Target Interactions:
The compound is hypothesized to interact with various ion channels and receptors involved in neurotransmission. Specifically, it may modulate neuronal voltage-sensitive sodium channels and L-type calcium channels, which play crucial roles in neuronal excitability and pain signaling pathways .

Biochemical Pathways:
Research indicates that compounds similar to this compound can inhibit neurotransmitter transporters, such as GABA transporters. This inhibition can lead to increased GABAergic activity, potentially resulting in anticonvulsant and analgesic effects .

Antinociceptive Effects

Studies have demonstrated that derivatives of this compound exhibit significant antinociceptive (pain-relieving) properties in animal models. For instance, compounds with similar structures have shown efficacy in reducing pain responses in various experimental setups .

Anticonvulsant Activity

Research has also highlighted the anticonvulsant potential of related compounds. By affecting ion channel dynamics, these compounds can stabilize neuronal activity and prevent seizure propagation.

Study on Pain Models

In a study involving piperidine derivatives, this compound was evaluated for its pain-relieving effects in rodent models. The results indicated a dose-dependent reduction in pain behaviors, suggesting strong antinociceptive properties .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the benzoyl group significantly impacted the biological activity of the compound. For example, varying the halogen substitutions on the aromatic ring resulted in altered potency against pain pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureKey ActivityReference
This compoundStructureAntinociceptive, anticonvulsant
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamideStructureAnalgesic
4-(Boc-amino)piperidine derivativesStructureAntinociceptive

Future Directions

Research into this compound is ongoing, with future studies focusing on:

  • Clinical Trials: Evaluating safety and efficacy in human subjects.
  • Mechanistic Studies: Further elucidating the molecular pathways influenced by this compound.
  • Analog Development: Synthesizing new derivatives to enhance potency and selectivity for specific targets.

Q & A

Q. What are the optimal synthetic routes for Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate, and how can reaction efficiency be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a protocol analogous to ethyl isonipecotate derivatives (e.g., reacting piperidine-4-carboxylate with 3,4-dichlorobenzoyl chloride) can be adapted. Key steps include:

  • Coupling conditions : Use a base like triethylamine in anhydrous dichloromethane or THF at 0–25°C to minimize side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol improves purity .
  • Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equivalents of benzoyl chloride) enhances efficiency.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the piperidine ring conformation and benzoyl substitution patterns. 19^{19}F NMR (if applicable) detects fluorinated impurities.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves stereochemistry and hydrogen-bonding networks. Cross-referencing with the Cambridge Structural Database (CSD) identifies structural analogs for validation.

Q. What stability considerations are essential during storage and handling?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the ester group.
  • Light sensitivity : Store in amber vials to avoid photodegradation of the dichlorobenzoyl moiety.
  • Reactivity : Avoid exposure to strong oxidizers or bases, as the ester and amide groups may undergo unintended hydrolysis .

Advanced Research Questions

Q. How can contradictions in reaction yields from different solvent systems be resolved?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically test solvents (e.g., THF vs. DCM) and temperatures to identify kinetic vs. thermodynamic control. For example, polar aprotic solvents may accelerate benzoylation but increase byproduct formation.
  • Mechanistic analysis : Use 13^{13}C labeling or in-situ IR to track intermediate formation. Contradictions often arise from competing pathways (e.g., Schlenk equilibrium in THF) .
  • Statistical modeling : Multivariate analysis (e.g., PCA) correlates solvent polarity, dielectric constant, and yield data to optimize conditions.

Q. How can hydrogen-bonding patterns in the crystal structure inform solid-state reactivity?

Methodological Answer:

  • Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., DD, R22(8)R_2^2(8) motifs) using crystallographic data .
  • SHELX refinement : Model disorder or thermal motion to assess bond flexibility. For example, weak C–H···O interactions may stabilize polymorphs with distinct melting points .
  • Reactivity prediction : Strong intramolecular H-bonds (e.g., N–H···O=C) reduce susceptibility to nucleophilic attack, guiding solvent selection for recrystallization .

Q. What computational strategies predict biological target interactions for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or GPCRs. Focus on the dichlorobenzoyl group’s hydrophobic interactions and piperidine’s conformational flexibility.
  • QSAR modeling : Train models with PubChem bioassay data (e.g., IC50_{50} values of analogs) to correlate substituent effects (e.g., Cl vs. CF3_3) with activity .
  • MD simulations : Assess binding stability over 100-ns trajectories, emphasizing salt bridges or π-stacking with aromatic residues .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across structural analogs?

Methodological Answer:

  • Meta-analysis : Compare IC50_{50} values of analogs (e.g., trifluoromethyl vs. nitro derivatives) using PubChem or ChEMBL datasets. Contradictions may arise from assay conditions (e.g., cell line variability) .
  • Structural clustering : Group compounds by piperidine substitution patterns (e.g., 3,4-dichloro vs. 2,6-dinitro) to identify activity trends.
  • Counter-screening : Test off-target effects (e.g., CYP450 inhibition) to rule out false positives in primary assays .

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